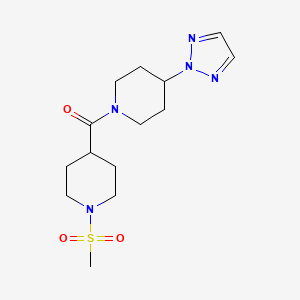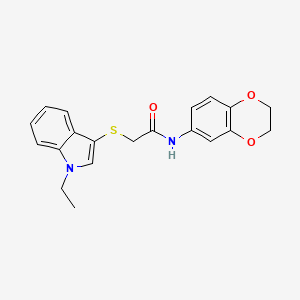
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide, also known as E64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit autophagy, a process that plays a crucial role in various physiological and pathological conditions.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a potent inhibitor of cysteine proteases, including cathepsin B, L, and S. These enzymes play a crucial role in the autophagy process by facilitating the degradation of autophagosomes. This compound inhibits the activity of these enzymes by irreversibly binding to their active site. This leads to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of autophagy by this compound has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome. In addition, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a potent and specific inhibitor of cysteine proteases, making it a valuable tool for studying the autophagy process. However, this compound has some limitations in lab experiments. It is known to be unstable in aqueous solutions, which can affect its potency. In addition, this compound has been shown to inhibit other proteases, including calpains and papain, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide in scientific research. One potential application is in the study of autophagy dysfunction in various diseases, including cancer and neurodegenerative disorders. This compound can also be used to study the role of autophagy in the immune response and inflammation. In addition, further research is needed to optimize the stability and potency of this compound in aqueous solutions and to develop more specific inhibitors of cysteine proteases.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-ethylindole-3-thiol to form the desired product, this compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide is widely used in scientific research for its ability to inhibit autophagy, a process that plays a crucial role in various physiological and pathological conditions. Autophagy is a cellular process that involves the degradation of damaged or dysfunctional cellular components. It is essential for maintaining cellular homeostasis and plays a crucial role in various physiological processes, including development, differentiation, and immune response. Autophagy dysfunction has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-22-12-19(15-5-3-4-6-16(15)22)26-13-20(23)21-14-7-8-17-18(11-14)25-10-9-24-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYREQQOFWOFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)


![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)
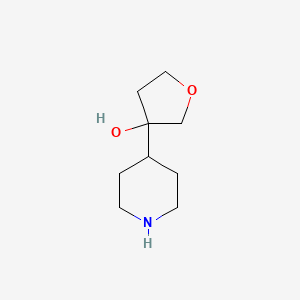
![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)
![3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2933546.png)
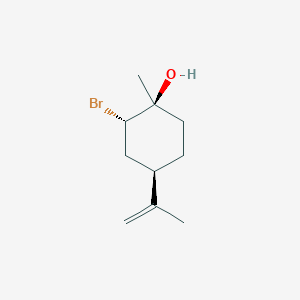
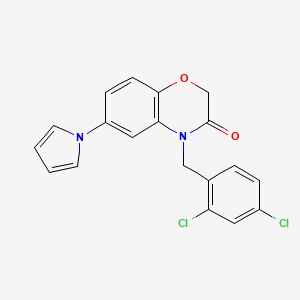
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)
